molecular formula C21H40O5 B1668285 Decanoic acid, ester with 1,2,3-propanetriol octanoate CAS No. 65381-09-1

Decanoic acid, ester with 1,2,3-propanetriol octanoate

Cat. No. B1668285
CAS RN: 65381-09-1
M. Wt: 372.5 g/mol
InChI Key: YOYOQXRPUDEPAK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Decanoic acid, when combined with ethanol and low pH conditions, exhibits toxicity towards yeast, specifically Saccharomyces cerevisiae. This toxicity leads to the activation of various resistance mechanisms in yeast, involving key genes in oxidative stress responses and beta-oxidation pathways.

Scientific Research Applications

Resistance Mechanisms in Yeast

Decanoic acid, when combined with ethanol and low pH conditions, exhibits toxicity towards yeast, specifically Saccharomyces cerevisiae. This toxicity leads to the activation of various resistance mechanisms in yeast, involving key genes in oxidative stress responses and beta-oxidation pathways. The process includes the detoxification pathway through the production of decanoate ethyl ester (Legras et al., 2010).

Enzymatic Esterification in Industry

The esterification of octanoic acid and hexanol into hexyl octanoate, catalyzed by immobilized Candida antarctica lipase, is an important process in the food, cosmetic, and pharmaceutical industries. This reaction is performed in specific solvents like n-decane to improve enzyme stability and increase yield, and it's essential in producing natural flavors and fragrances (Lopresto et al., 2014).

Biodegradation by Microorganisms

A study found that a bacterium, Micrococcus roseus, could utilize a synthetic lubricant ester (which includes components like octanoate and decanoate) as the sole source of carbon. This organism facilitates the biodegradation process by cleaving ester bonds, indicating its potential use in bioremediation applications (Wright et al., 1993).

Electrochromic Properties in Polymers

The electrochemical homopolymerization of octanoic acid 2-thiophen-3-yl-ethyl ester reveals its application in creating conducting polymers with electrochromic properties. These polymers exhibit color changes under electrical influence, suggesting their use in various electronic and optical devices (Camurlu et al., 2005).

Phase Equilibrium in Supercritical Carbon Dioxide

Research on the phase behavior of long-chain fatty acids, including octanoic and decanoic acids, in supercritical carbon dioxide has implications in chemical processing and extraction methods. This data is crucial for understanding how these acids behave under various temperatures and pressures, potentially aiding in the development of more efficient industrial processes (Schwarz & Knoetze, 2012).

Lipase-Catalyzed Esterification

The lipase-catalyzed esterification of decanoic acid with various polyols demonstrates the enzyme's ability to synthesize esters in aqueous-organic two-phase systems. This process is relevant in producing bio-based chemicals and materials, showcasing the potential of biocatalysts in green chemistry applications (Janssen et al., 1992).

Safety and Hazards

According to the European Chemicals Agency (ECHA), Decanoic acid, ester with 1,2,3-propanetriol octanoate is not classified under the CLP (Classification Labelling and Packaging) Regulation .

Mechanism of Action

Target of Action

Decanoic acid, ester with 1,2,3-propanetriol octanoate, also known as Glycerides, mixed decanoyl and octanoyl , is a type of triglyceride. Triglycerides are the main constituents of body fat in humans and other animals, as well as vegetable fat. They are also present in the blood to enable the bidirectional transference of adipose fat and blood glucose from the liver . The primary targets of this compound are therefore the fat cells (adipocytes) and the liver.

Mode of Action

Lipolysis is the breakdown of triglycerides into glycerol and free fatty acids, which can then be used by the body for energy .

Biochemical Pathways

The main biochemical pathway involved in the metabolism of this compound is likely to be the lipolysis pathway. In this pathway, the triglyceride is broken down into glycerol and free fatty acids, which can then enter the citric acid cycle (also known as the Krebs cycle or TCA cycle) to be oxidized for energy .

Pharmacokinetics

As a type of triglyceride, it can be inferred that it is absorbed in the intestines, transported in the bloodstream, and stored in adipose tissue until needed for energy .

Result of Action

The result of the action of this compound is the provision of energy for the body. When the triglyceride is broken down through lipolysis, the resulting glycerol and free fatty acids can be oxidized in the citric acid cycle to produce ATP, the body’s main energy currency .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the rate of lipolysis can be affected by factors such as diet, exercise, and hormonal regulation . Furthermore, it is noted that this compound forms an occlusive barrier, making it an ideal choice for moisturizers , indicating that its efficacy and stability may also be influenced by environmental factors such as temperature and humidity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Decanoic acid, ester with 1,2,3-propanetriol octanoate involves esterification of Decanoic acid with 1,2,3-propanetriol octanoate in the presence of a catalyst.", "Starting Materials": [ "Decanoic acid", "1,2,3-propanetriol octanoate", "Catalyst" ], "Reaction": [ "Add Decanoic acid and 1,2,3-propanetriol octanoate to a reaction flask", "Add a catalyst to the reaction flask", "Heat the reaction mixture to a temperature of about 150-180°C", "Maintain the temperature for about 4-6 hours while stirring the mixture", "Cool the reaction mixture and extract the ester using a suitable solvent", "Purify the ester by distillation or column chromatography" ] }

CAS RN

65381-09-1

Molecular Formula

C21H40O5

Molecular Weight

372.5 g/mol

IUPAC Name

(1-hydroxy-3-octanoyloxypropan-2-yl) decanoate

InChI

InChI=1S/C21H40O5/c1-3-5-7-9-10-12-14-16-21(24)26-19(17-22)18-25-20(23)15-13-11-8-6-4-2/h19,22H,3-18H2,1-2H3

InChI Key

YOYOQXRPUDEPAK-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCC

Canonical SMILES

CCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCC

Appearance

Solid powder

Other CAS RN

85409-09-2
65381-09-1

physical_description

Liquid;  Gas or Vapor, Liquid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Caprylic/capric triglyceride;  Caprylic acid, capric acid triglyceride;  Glycerol octanoate decanoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decanoic acid, ester with 1,2,3-propanetriol octanoate
Reactant of Route 2
Decanoic acid, ester with 1,2,3-propanetriol octanoate
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Decanoic acid, ester with 1,2,3-propanetriol octanoate
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Decanoic acid, ester with 1,2,3-propanetriol octanoate
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Decanoic acid, ester with 1,2,3-propanetriol octanoate
Reactant of Route 6
Decanoic acid, ester with 1,2,3-propanetriol octanoate

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